4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of related compounds involves the nucleophilic attack of corresponding trichloropyrimidine by amines, leading to a series of compounds with varying properties. For example, the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent at the 5 position of the pyrimidine ring has been reported, which displayed a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of compounds in this class, particularly those involving piperazine rings, can exhibit structural diversity due to the participation of piperazine nitrogen in coordination, leading to a variety of metal complexes with different geometries (Purkait et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a range of products with different biological activities. For instance, synthesis involving Michael addition of secondary amine to α, β-unsaturated carbonyl compounds has been documented, indicating the versatility of these compounds in chemical synthesis (Fatma et al., 2017).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, of related compounds have been extensively studied. X-ray crystallography and DFT studies help in understanding the conformational preferences and intermolecular interactions within the crystal lattice (Ullah & Stoeckli-Evans, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies using density functional theory (DFT) can provide insights into the electronic structure, which is crucial for understanding the chemical behavior of these compounds (Bhat et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-ethyl-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5/c1-3-15-12(2)16(21-17(19)20-15)23-9-7-22(8-10-23)14-6-4-5-13(18)11-14/h4-6,11H,3,7-10H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSYYQAYHADKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)piperazin-1-YL]-6-ethyl-5-methylpyrimidin-2-amine |
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